Cas no 1804726-03-1 (Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate)

Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate
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- インチ: 1S/C10H8F5NO4/c1-2-19-9(18)5-4(7(11)12)3-16-8(17)6(5)20-10(13,14)15/h3,7H,2H2,1H3,(H,16,17)
- InChIKey: RSJXETRANCQYPL-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CNC(C(=C1C(=O)OCC)OC(F)(F)F)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 481
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 64.599
Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029094247-1g |
Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate |
1804726-03-1 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報
Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804726-03-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate, identified by its CAS number 1804726-03-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of both difluoromethyl and trifluoromethoxy substituents, contribute to its remarkable chemical properties and make it an invaluable asset in drug development pipelines.
The difluoromethyl group is a well-documented pharmacophore that enhances metabolic stability and binding affinity to biological targets. In contrast, the trifluoromethoxy moiety is known for its ability to modulate enzyme activity and improve oral bioavailability. The combination of these two groups in Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate makes it an excellent candidate for further derivatization into high-potency therapeutic agents.
In recent years, there has been a surge in research focusing on the development of novel treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate has been identified as a key precursor in the synthesis of compounds that exhibit neuroprotective and anti-inflammatory properties. For instance, researchers have utilized this intermediate to develop small-molecule inhibitors that target specific enzymes involved in neurodegenerative pathways. These inhibitors have shown promising results in preclinical studies, demonstrating the potential of Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate as a foundation for future drug candidates.
Beyond its applications in neurology, Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate has also been explored in the context of anti-inflammatory therapies. The presence of both hydroxyl and carboxyl functional groups provides multiple sites for chemical modification, allowing for the synthesis of derivatives with enhanced pharmacological activity. Recent studies have highlighted its role in developing novel nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit reduced gastrointestinal toxicity while maintaining potent anti-inflammatory effects. This makes Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate a versatile building block for addressing various inflammatory conditions.
The synthesis of Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to introduce the desired substituents efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore its importance in modern pharmaceutical manufacturing.
In conclusion, Ethyl 5-(difluoromethyl strong >)-2-hydroxy-3-(< strong >trifluor omethoxy strong >)pyridine-4-carboxylate (CAS No. 1804726-03-1) is a highly valuable intermediate in pharmaceutical research and development. Its unique structural features and versatile reactivity make it an indispensable tool for synthesizing novel therapeutic agents targeting neurological and inflammatory disorders. As research continues to uncover new applications for this compound, its significance in drug discovery is expected to grow even further, solidifying its role as a cornerstone in modern medicinal chemistry.
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